molecular formula C24H23N3O3S B2508250 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide CAS No. 1031574-68-1

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide

Cat. No.: B2508250
CAS No.: 1031574-68-1
M. Wt: 433.53
InChI Key: PXVWQCKSSILSEZ-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds based on similar benzothiadiazinyl structures have been synthesized and evaluated for their anticancer activities. One study focused on a series of compounds tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds exhibited moderate to good inhibitory activity, with some being particularly active due to their ability to inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth (Kamal et al., 2011).

Synthesis and Characterization of Heterocycles

A novel synthesis route has been explored for the creation of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines via molecular iodine-mediated oxidative cyclization. This process facilitates new C-N and S-N bond formation at ambient temperature, highlighting a method for developing potentially bioactive compounds (Naresh, Kant, & Narender, 2014).

Antimicrobial and Antioxidant Activities

Some studies have explored the synthesis of novel compounds incorporating the thiadiazole moiety for their antimicrobial and antioxidant activities. These compounds have been evaluated against various bacterial and fungal strains, showing promising results that suggest potential applications in treating microbial infections and oxidative stress-related disorders (Almajan et al., 2010).

Potential Utility in Agronomy

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, related to the query compound, have been investigated for their phytotoxic, antimicrobial, antifeedant, antifungal, insecticidal properties, and potential agronomic utility. Such compounds, derived from plants in the Poaceae family, could offer new approaches to pest control and crop protection (Macias et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its potential as a PI3Kδ inhibitor . Additional studies could also investigate its other biological activities, as suggested by the known activities of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold .

Biochemical Analysis

Biochemical Properties

The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide has been reported to exhibit various biochemical activities. For instance, it has been found to interact with enzymes such as PI3Kδ . It has also been reported to have inhibitory activity against α-glucosidase enzyme . The nature of these interactions is likely due to the unique structural features of the compound, including the presence of functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc .

Cellular Effects

In cellular contexts, this compound has been found to influence cell function through its interactions with various biomolecules. For example, its inhibitory activity against PI3Kδ can impact cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. Its interactions with enzymes like PI3Kδ suggest that it may exert its effects through enzyme inhibition

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known that the compound interacts with enzymes such as PI3Kδ , suggesting that it may be involved in related metabolic pathways

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-13-17(2)23(18(3)14-16)25-22(28)15-27-26-24(19-9-5-4-6-10-19)20-11-7-8-12-21(20)31(27,29)30/h4-14H,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVWQCKSSILSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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